2-[(2-phenoxyethyl)thio]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-6-12(7-3-1)17-10-11-19-15-16-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYCZWIQDMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Phenoxyethyl Thio 1,3 Benzoxazole and Its Derivatives
Strategies for 1,3-Benzoxazole Core Construction
The 1,3-benzoxazole ring is a privileged scaffold in medicinal and materials chemistry. mdpi.com Its synthesis has been extensively studied, with the most common precursor being 2-aminophenol (B121084). rsc.org
A primary and direct route to the necessary intermediate, benzo[d]oxazole-2-thiol (2-mercaptobenzoxazole), involves the condensation of 2-aminophenol with a one-carbon thio-precursor. rsc.orgnih.gov This method establishes the benzoxazole (B165842) core and installs the thiol group at the C2 position in a single, efficient step.
Commonly used thio-precursors include carbon disulfide (CS₂) and thiourea (B124793). rsc.org The reaction with carbon disulfide, typically carried out in the presence of a base like potassium hydroxide in an alcoholic solvent, is a well-established method for producing benzo[d]oxazole-2-thiol. humanjournals.com For instance, refluxing 2-aminophenol and carbon disulfide with potassium hydroxide in ethanol for several hours yields the desired thiol intermediate. humanjournals.com Another approach involves reacting 2-aminophenol with thiourea at elevated temperatures. rsc.org These reactions proceed via an initial formation of a thiocarbamate or thiourea derivative, which then undergoes intramolecular cyclization with the elimination of water or ammonia to form the stable benzoxazole-2-thiol ring.
Table 1: Selected Conditions for Benzo[d]oxazole-2-thiol Synthesis
| 2-Aminophenol Derivative | Thio-Precursor | Catalyst/Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 2-Aminophenol | Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Ethanol | Reflux, 3-4 hours | Not specified humanjournals.com |
| 2-Aminophenol | Thiourea | None (neat) | None | 200 °C, 2 hours | Not specified rsc.org |
| 2-Aminophenol | Potassium Ethyl Xanthate | Not specified | Not specified | Not specified | Not specified nih.gov |
This table is generated based on described methodologies; specific yields may vary based on reaction scale and purification methods.
Transition-metal catalysis offers powerful alternatives for constructing the benzoxazole core, often providing higher yields, milder reaction conditions, and broader functional group tolerance compared to traditional methods. rsc.org These pathways can involve intramolecular cyclization of pre-functionalized substrates or one-pot reactions combining multiple steps.
Copper and palladium are frequently employed catalysts in these transformations. rsc.orgbohrium.com Copper-catalyzed methods can facilitate the intramolecular O-arylation of N-(2-halophenyl)benzamides, leading to 2-substituted benzoxazoles. bohrium.com Iron catalysts have also been used for the regioselective synthesis of 2-arylbenzoxazoles. researchgate.net More advanced strategies involve the direct C-H functionalization/cyclization of anilides, where a transition metal catalyst activates a C-H bond on the aniline ring to trigger cyclization. nitrkl.ac.in
Palladium-supported nanocatalysts have been used in the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes, demonstrating high efficiency and catalyst reusability over multiple cycles. rsc.org Similarly, catalysts like TiO₂–ZrO₂ have been shown to effectively promote the reaction between 2-aminophenol and aromatic aldehydes in short reaction times. rsc.org
Table 2: Examples of Metal-Catalyzed Benzoxazole Synthesis
| Catalyst System | Reactants | Solvent | Conditions | Key Advantages |
|---|---|---|---|---|
| Palladium-supported Nanocatalyst | 2-Aminophenol, Aldehydes | DMF | 80 °C, 18 h | High yield (83–95%), catalyst is reusable |
| Alumina (as metal oxide catalyst) | 2-Aminophenol, Aldehydes | Acetonitrile | Room Temp, 5 h | Green solvent, facile, eco-friendly |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile | 60 °C, 15-25 min | Short reaction time, high yield (83-93%) |
This table summarizes data from a review on benzoxazole synthesis. rsc.orgacs.org
In recent years, significant effort has been directed toward developing environmentally benign or "green" synthetic methods for benzoxazoles. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. jetir.orgijpsonline.com
Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasonication, which can dramatically reduce reaction times and improve yields. bohrium.commdpi.com For example, the condensation of 2-aminophenol with aldehydes can be achieved in minutes under microwave assistance, compared to several hours with conventional heating. mdpi.com The use of water as a reaction solvent, in place of volatile organic compounds, is another cornerstone of green benzoxazole synthesis. organic-chemistry.org
Furthermore, the development of recyclable and heterogeneous catalysts, such as ionic liquids supported on nanoparticles, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. bohrium.com One-pot procedures that combine multiple reaction steps without isolating intermediates also contribute to a more sustainable process by reducing solvent use and waste generation. organic-chemistry.org
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Benzoxazoles
| Method Type | Conditions | Reaction Time | Key Features |
|---|---|---|---|
| Conventional | Reflux in organic solvent (e.g., Ethanol, DMF) | 3 - 24 hours | Standard laboratory setup; often requires high temperatures |
| Microwave-Assisted | Microwave irradiation (e.g., 600 W, 50 °C) | 3 - 5 minutes | Significant reduction in reaction time; improved yields |
| Ultrasound-Assisted | Sonication in an ultrasonic bath (e.g., 50 °C) | 2 - 5 minutes | Energy efficient; mild conditions |
| Aqueous Medium | Use of water as solvent with a catalyst | Variable | Avoids volatile organic solvents; environmentally friendly |
Data compiled from studies on sustainable synthesis. bohrium.commdpi.comorganic-chemistry.org
Incorporation of the 2-Phenoxyethylthio Moiety
Once the benzoxazole-2-thiol precursor is obtained, the final step is the attachment of the 2-phenoxyethyl group to the sulfur atom. This is typically achieved through nucleophilic substitution.
This is the most direct and widely practiced strategy for synthesizing compounds like 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole. It is a two-step process:
Thiolation: As described in section 2.1.1, the benzoxazole-2-thiol is first synthesized from 2-aminophenol. humanjournals.com
S-Alkylation (Etherification): The resulting thiol is then deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic thiolate anion. This anion readily reacts with an appropriate electrophile, such as 1-bromo-2-phenoxyethane or 2-phenoxyethyl tosylate, in a classic SN2 reaction. This step forms the crucial C-S bond and completes the synthesis of the target molecule.
This S-alkylation is analogous to methods used to prepare various derivatives of 2-mercaptobenzoxazole (B50546). For example, the reaction of benzo[d]oxazole-2-thiol with ethyl chloroacetate in the presence of a base is a common procedure to form an ester-containing side chain. humanjournals.commdpi.com Replacing ethyl chloroacetate with a 2-phenoxyethyl halide directly yields the desired 2-phenoxyethylthio moiety.
More contemporary and atom-economical approaches aim to form the C-S bond directly via C-H functionalization of the parent benzoxazole ring. nih.gov These methods bypass the need to pre-install a thiol group, instead activating the C-H bond at the 2-position of the benzoxazole for direct thiolation.
While specific examples for the direct installation of a 2-phenoxyethylthio group are not prevalent, the general strategy has been demonstrated. Transition metal-catalyzed C-H thiolation using disulfides or thiols as the sulfur source can provide access to 2-thio-substituted benzoxazoles. nih.gov Another potential route involves a radical-mediated process where a 2-phenoxyethylthio radical could be generated and subsequently captured by the benzoxazole ring. The development of visible-light photoredox catalysis has opened new avenues for such C-S bond formations under mild conditions. nih.gov These cutting-edge techniques offer a more streamlined synthesis but may require more specialized reagents and catalysts compared to the classical thiolation-etherification sequence.
Synthesis of Structural Analogs and Derivatives
The generation of a library of compounds based on the 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole scaffold is achieved by systematic modifications of both the benzoxazole ring system and the phenoxyethylthio side chain.
Alterations to the benzoxazole core are typically introduced at the initial stage of the synthesis, prior to the attachment of the side chain. The primary method for achieving this is through the use of substituted 2-aminophenols in the synthesis of the 2-mercaptobenzoxazole intermediate.
The foundational reaction involves the condensation of a 2-aminophenol derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. This reaction proceeds to form the corresponding benzo[d]oxazole-2-thiol humanjournals.com. By starting with variously substituted 2-aminophenols, a range of functional groups can be incorporated onto the benzene (B151609) portion of the benzoxazole ring. For instance, the use of 5-chloro-2-aminophenol will yield 6-chloro-2-mercaptobenzoxazole google.com. This allows for the introduction of electron-donating or electron-withdrawing groups at different positions, which can significantly influence the electronic properties of the final compound.
The general synthetic scheme is as follows:
Scheme 1: Synthesis of substituted 2-mercaptobenzoxazoles.
| Starting Material (Substituted 2-aminophenol) | Resulting 2-Mercaptobenzoxazole Derivative |
| 2-Aminophenol | Benzo[d]oxazole-2-thiol |
| 4-Methyl-2-aminophenol | 5-Methylbenzo[d]oxazole-2-thiol |
| 4-Chloro-2-aminophenol | 5-Chlorobenzo[d]oxazole-2-thiol |
| 4-Nitro-2-aminophenol | 5-Nitrobenzo[d]oxazole-2-thiol |
| 4-Methoxy-2-aminophenol | 5-Methoxybenzo[d]oxazole-2-thiol |
The phenoxyethylthio side chain offers numerous points for structural variation, which can be achieved by modifying the electrophile used in the S-alkylation of the 2-mercaptobenzoxazole intermediate. The general reaction involves the deprotonation of 2-mercaptobenzoxazole with a base to form a nucleophilic thiolate, which then displaces a leaving group from an appropriate electrophile.
To synthesize the parent compound, 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, the electrophile would be a 2-phenoxyethyl halide, such as 1-bromo-2-phenoxyethane. While direct literature for this specific reaction is not abundant, the methodology can be inferred from analogous S-alkylation reactions of 2-mercaptobenzoxazole. For example, the reaction of benzo[d]oxazole-2-thiol with ethyl chloroacetate is a well-established procedure, typically carried out by refluxing the reactants in a solvent like ethanol or acetone with a base such as potassium carbonate humanjournals.commdpi.com.
Variations in the phenoxy group are achieved by using substituted phenoxyethyl halides. These can be prepared from the corresponding substituted phenols. For instance, reacting 4-chlorophenol with 1,2-dibromoethane would yield 1-(2-bromoethoxy)-4-chlorobenzene, which can then be used to alkylate 2-mercaptobenzoxazole.
Modifications to the ethyl linker can be accomplished by using electrophiles with different chain lengths or branching. For example, using 1-bromo-3-phenoxypropane would result in a propyl linker instead of an ethyl linker.
The general synthetic approach is illustrated below:
Scheme 2: S-alkylation of 2-mercaptobenzoxazole to introduce side chain variations.
| Electrophile | Resulting Side Chain |
| 1-Bromo-2-phenoxyethane | 2-Phenoxyethylthio |
| 1-(2-Bromoethoxy)-4-chlorobenzene | 2-(4-Chlorophenoxy)ethylthio |
| 1-Bromo-2-(4-methylphenoxy)ethane | 2-(4-Methylphenoxy)ethylthio |
| 1-Bromo-3-phenoxypropane | 3-Phenoxypropylthio |
Reaction Optimization and Process Development for Research Scale
For the efficient synthesis of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole and its derivatives on a research scale, optimization of the key S-alkylation step is crucial. Several factors, including the choice of base, solvent, temperature, and reaction time, can significantly impact the yield and purity of the product.
Base: The choice of base is critical for the deprotonation of the thiol group of 2-mercaptobenzoxazole. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (Et₃N). Anhydrous potassium carbonate is frequently used in solvents like acetone or DMF, as it is mild and easy to handle mdpi.com. The amount of base used is typically in a slight molar excess relative to the 2-mercaptobenzoxazole.
Solvent: The solvent plays a key role in the solubility of the reactants and the reaction rate. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile are commonly employed for S-alkylation reactions. Acetone is a good choice due to its volatility, which simplifies product isolation mdpi.com. DMF can be advantageous for less reactive electrophiles due to its higher boiling point, allowing for higher reaction temperatures.
Temperature and Reaction Time: The reaction temperature is often determined by the solvent's boiling point and the reactivity of the electrophile. Many S-alkylation reactions of 2-mercaptobenzoxazole proceed efficiently at reflux temperatures of acetone or ethanol (around 60-80 °C) humanjournals.commdpi.com. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC).
Optimization Parameters for S-Alkylation of 2-Mercaptobenzoxazole:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Base | K₂CO₃ | NaOH | Et₃N | K₂CO₃ often provides good yields with easy workup. |
| Solvent | Acetone | DMF | Ethanol | Acetone is a versatile and easily removable solvent. |
| Temperature | Room Temperature | 60 °C (Reflux in Acetone) | 100 °C | Refluxing often necessary to drive the reaction to completion. |
| Reaction Time | 2 hours | 8 hours | 24 hours | Typically monitored by TLC until starting material is consumed. |
By systematically adjusting these parameters, the synthesis of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole and its derivatives can be optimized to achieve high yields and purity on a research scale.
Chemical Reactivity and Mechanistic Transformations of 2 2 Phenoxyethyl Thio 1,3 Benzoxazole
Electrophilic Aromatic Substitution Studies on the Benzoxazole (B165842) Core
The benzoxazole ring system is a bicyclic aromatic heterocycle. The fusion of the benzene (B151609) and oxazole (B20620) rings results in a complex electron density distribution, which influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In principle, substitution can occur on the benzene ring. The presence of the electron-withdrawing oxazole ring is expected to deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.
While specific studies on the electrophilic aromatic substitution of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related 2-substituted benzoxazoles. For instance, nitration or halogenation of the benzoxazole core would likely require forcing conditions due to the deactivating effect of the heterocyclic ring. The position of substitution would be directed by the combined electronic effects of the oxygen and nitrogen atoms of the oxazole ring, as well as the sulfur-linked substituent at the 2-position.
Further research is needed to delineate the precise conditions and regiochemical outcomes of EAS reactions on 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole.
Reactions Involving the Sulfur Atom (e.g., Oxidation, Nucleophilic Displacements)
The sulfur atom in the thioether linkage is a key site for chemical reactivity, susceptible to both oxidation and nucleophilic attack.
Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The oxidation state of the sulfur atom significantly impacts the electronic properties and potential biological activity of the molecule.
For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, controlled oxidation would yield the corresponding sulfoxide (B87167) and sulfone. For example, oxidation of thioethers to sulfoxides and sulfones can be achieved with reagents like hydrogen peroxide. nih.gov The reaction of a thioether with one equivalent of an oxidizing agent typically yields the sulfoxide, while the use of a stronger oxidizing agent or an excess of the oxidant leads to the sulfone. youtube.com
Table 1: Potential Oxidation Products of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole
| Starting Material | Oxidizing Agent (Example) | Product |
| 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole | m-CPBA (1 equiv.) | 2-[(2-phenoxyethyl)sulfinyl]-1,3-benzoxazole |
| 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole | m-CPBA (2 equiv.) or H₂O₂ | 2-[(2-phenoxyethyl)sulfonyl]-1,3-benzoxazole |
Note: This table represents potential reactions based on general chemical principles of thioether oxidation.
Nucleophilic Displacement: The carbon-sulfur bond in 2-thio-substituted benzoxazoles can be susceptible to nucleophilic attack. The benzoxazole-2-thiolate is a good leaving group, facilitating displacement by various nucleophiles. researchgate.net Sulfur itself is a powerful nucleophile, especially in its thiolate form. libretexts.org However, in the context of the thioether in the title compound, the sulfur atom can be attacked by electrophiles, or the adjacent carbon atoms can be sites for nucleophilic attack, particularly if the sulfur is converted into a better leaving group (e.g., by forming a sulfonium (B1226848) salt).
Transformations of the Phenoxyethyl Moiety
The phenoxyethyl group offers additional sites for chemical modification. The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr or HI). The terminal phenyl group can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the ether oxygen (ortho, para-directing) would influence the position of substitution on this ring.
Investigating Reaction Mechanisms and Intermediate Species
The mechanisms of the reactions of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole are expected to follow established principles of organic chemistry.
Electrophilic Aromatic Substitution: These reactions would proceed via the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The stability of this intermediate determines the regioselectivity of the substitution.
Oxidation of Sulfur: The oxidation of the thioether to a sulfoxide and then to a sulfone involves the stepwise addition of oxygen atoms to the sulfur.
Nucleophilic Substitution at Sulfur: If a nucleophile attacks the carbon adjacent to the sulfur, it would likely proceed through an SN2-type mechanism. The reaction of 2-chloroethyl ethyl sulfide (B99878) has been shown to proceed via a cyclic sulfonium ion intermediate. researchgate.net
The study of reaction kinetics, isolation of intermediates, and computational modeling would be invaluable in elucidating the precise mechanistic pathways for the transformations of this compound.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the aromatic protons of the benzoxazole (B165842) and phenoxy rings typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the benzoxazole moiety are expected to show a complex splitting pattern characteristic of a substituted benzene (B151609) ring. The protons of the phenoxy group will also resonate in this region. The two methylene (B1212753) groups (-S-CH₂- and -O-CH₂-) of the ethyl linker are expected to appear as distinct triplets in the aliphatic region of the spectrum, likely between δ 3.0 and 4.5 ppm, due to spin-spin coupling with each other.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons of the benzoxazole and phenoxy rings, typically in the range of δ 110-160 ppm. The C=N carbon of the benzoxazole ring is expected to be significantly deshielded. The carbons of the methylene groups in the ethyl linker will resonate in the upfield region of the spectrum. While specific experimental data for this exact compound is not widely published, data from similar benzoxazole structures support these expected chemical shift ranges. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole This table is generated based on typical chemical shifts for similar functional groups and structures, as specific experimental data is not readily available in the cited literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoxazole Aromatic-H | 7.20 - 7.80 | 110.0 - 152.0 |
| Phenoxy Aromatic-H | 6.90 - 7.40 | 114.0 - 158.0 |
| -S-CH₂- | 3.40 - 3.70 | 30.0 - 40.0 |
| -O-CH₂- | 4.20 - 4.50 | 65.0 - 75.0 |
| Benzoxazole C=N | - | 160.0 - 170.0 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, techniques such as electrospray ionization (ESI) would be suitable for determining the molecular ion peak.
The fragmentation of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. A common fragmentation would be the cleavage of the thioether bond, leading to the formation of a stable benzoxazol-2-ylthio cation and a phenoxyethyl radical, or vice versa. Another plausible fragmentation pathway involves the cleavage of the ether linkage in the phenoxyethyl side chain. The study of fragmentation patterns of related benzoxazole and benzothiazole (B30560) derivatives provides insight into these expected pathways. nih.govresearchgate.netscielo.brresearchgate.net
Table 2: Plausible Mass Spectrometry Fragments for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole This table presents hypothetical fragments based on the chemical structure, as specific experimental fragmentation data is not detailed in the reviewed literature.
| Fragment | Proposed Structure | Plausible m/z |
| Molecular Ion [M]⁺ | C₁₅H₁₃NO₂S⁺ | 271 |
| [M - C₈H₉O]⁺ | Benzoxazol-2-ylthio cation | 150 |
| [M - C₇H₄NOS]⁺ | Phenoxyethyl cation | 121 |
| [C₇H₅O]⁺ | Phenoxy cation | 93 |
| [C₇H₄NO]⁺ | Benzoxazole cation | 118 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational modes.
The IR spectrum of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole is expected to show characteristic absorption bands for the C=N stretching of the benzoxazole ring around 1615-1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage and the benzoxazole ring will likely appear in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl linker would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range. sphinxsai.comsapub.orgresearchgate.netjyoungpharm.orgnih.gov
Table 3: Expected IR Absorption Bands for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole This table is based on characteristic frequencies for the functional groups present in the molecule. jyoungpharm.orgscialert.net
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=N (Benzoxazole) | Stretching | 1615 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O-C (Ether & Benzoxazole) | Asymmetric & Symmetric Stretching | 1200 - 1300 |
| C-S (Thioether) | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule in the solid state.
A search of the current scientific literature did not yield any published single-crystal X-ray diffraction studies for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole. Therefore, the exact solid-state conformation, crystal packing, and intermolecular interactions of this specific compound remain to be experimentally determined. Studies on related benzoxazole derivatives have revealed various packing motifs and intermolecular interactions, such as π-π stacking. nih.gov
Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This technique is only applicable to molecules that are chiral and optically active.
The parent compound, 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, is achiral and therefore does not exhibit a CD spectrum. A review of the literature did not reveal any studies on the synthesis or analysis of chiral derivatives of this compound. Consequently, there are no available circular dichroism spectroscopy data to report.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For benzoxazole (B165842) derivatives, DFT calculations are routinely employed to predict and understand their fundamental properties.
Molecular Geometry: DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, this would involve optimizing the coordinates of the benzoxazole ring, the phenoxyethyl group, and the thioether linkage to find the most stable three-dimensional structure.
Electronic Structure: DFT calculations also provide insights into the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests that the molecule is more reactive. For related benzoxazole derivatives, these calculations have been crucial in understanding their potential as anticancer or antimicrobial agents by correlating electronic properties with biological activity.
Table 1: Illustrative DFT-Calculated Properties for a Benzoxazole Derivative (Note: This table is illustrative and based on typical values for related compounds, not specific experimental or calculated data for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole.)
| Parameter | Calculated Value |
|---|---|
| Total Energy | -1285.4 Hartree |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the phenoxyethylthio side chain in 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.
By systematically rotating the single bonds in the side chain (e.g., the C-S, C-C, and C-O bonds), a potential energy surface can be mapped. This map reveals the various stable conformers (local minima) and the energy barriers (transition states) between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. For instance, the relative orientation of the benzoxazole and phenoxy rings could be a key determinant of its biological function.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent like water, to simulate its movement and interactions under physiological conditions.
For a molecule like 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, MD simulations can reveal:
Conformational Flexibility: How the molecule transitions between different conformations in solution.
Solvent Interactions: How water molecules arrange around the solute and form hydrogen bonds.
Binding Stability: When docked into a biological target (like an enzyme or receptor), MD simulations can assess the stability of the complex and the key interactions that maintain the binding.
Studies on other benzoxazole derivatives have used MD simulations to investigate their stability in water and their binding modes with targets like DNA gyrase or VEGFR-2 kinase, providing insights into their mechanisms of action as antimicrobial or anticancer agents. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated spectrum helps in the assignment of the observed vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, this would help in identifying the characteristic vibrations of the benzoxazole ring, the C-S bond, and the phenoxy group.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with the experimental NMR spectrum, chemists can confirm the proposed structure and assign the resonances to specific atoms in the molecule.
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Benzoxazole Moiety (Note: This table is for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=N) | 1630 | 1625 | Benzoxazole ring stretch |
| ν(C-O-C) | 1245 | 1240 | Benzoxazole ring stretch |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict a particular property of a molecule based on its structural or physicochemical descriptors. These descriptors are numerical values that encode information about the molecule's topology, geometry, or electronic properties.
For a class of compounds like benzoxazole derivatives, a QSPR model could be developed to predict properties such as:
Boiling point
Solubility
Toxicity
Biological activity (in which case it is often called a Quantitative Structure-Activity Relationship or QSAR model)
To build a QSPR model, a dataset of molecules with known properties is required. Various descriptors are calculated for each molecule, and then statistical methods like multiple linear regression or machine learning algorithms are used to find a mathematical equation that relates the descriptors to the property of interest. While no specific QSPR models for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole have been identified, studies on other benzoxazoles have successfully used QSAR to predict their antifungal and anticancer activities, guiding the design of more potent analogues.
Structure Activity Relationship Sar Studies of 2 2 Phenoxyethyl Thio 1,3 Benzoxazole Derivatives
Impact of Benzoxazole (B165842) Ring Substituents on Biological Interactions
The benzoxazole ring is a critical component for molecular recognition and can be considered a structural isostere of naturally occurring nucleic bases, allowing it to interact with biological polymers. jocpr.com Modifications to this heterocyclic system have a profound impact on the biological profile of the derivatives. SAR studies on various benzoxazole-containing molecules indicate that the nature and position of substituents on the fused benzene (B151609) ring dictate the compound's potency and spectrum of activity. esisresearch.org
The introduction of substituents at the 5- and/or 6-positions of the benzoxazole ring has been a common strategy to modulate activity. esisresearch.org Research suggests that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (e.g., Cl), can enhance the antiproliferative and antimicrobial effects of the compounds. researchgate.net For instance, studies on related benzazole derivatives revealed that electron-withdrawing groups at position 5 of the fused ring system increased activity against C. albicans. esisresearch.org Conversely, electron-donating groups can also be favorable depending on the specific biological target. The precise electronic and steric properties of these substituents are key to optimizing interactions within the target's binding site. In many cases, a structure-activity relationship is observed where substituents at both positions 2 and 5 of the benzoxazole ring are particularly important for activity. nih.gov
Table 1: Influence of Benzoxazole Ring Substituents on Biological Activity
| Position | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| 5 | Electron-Withdrawing (e.g., -NO₂) | Often increases antimicrobial and anticancer activity. | esisresearch.orgresearchgate.net |
| 5 | Electron-Donating (e.g., -OCH₃) | Can be favorable, but is target-dependent. | researchgate.net |
| 6 | Electron-Withdrawing (e.g., -Cl) | May enhance activity, often in combination with a 5-substituent. | esisresearch.org |
Role of the Thioether Linkage in Molecular Recognition
The thioether linkage (-S-) in the 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole scaffold is not merely a spacer but plays a vital role in molecular geometry and target binding. This sulfur-containing bridge imparts a specific conformational flexibility to the molecule, allowing it to adopt an optimal orientation within a receptor's binding pocket. In many bioactive molecules, a thioether or related thio-containing linker is essential for activity. For example, a series of novel 2-thioacetamide linked benzoxazole-benzamide conjugates were designed where the thioacetamido linker was crucial for their potential as VEGFR-2 inhibitors. nih.gov
The sulfur atom itself can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions. Furthermore, its ability to be oxidized to sulfoxide (B87167) or sulfone metabolites can alter the compound's solubility, electronic properties, and binding capabilities. In some contexts, exchanging a urea (B33335) moiety for a thiourea (B124793) group in similar bioactive compounds resulted in a significant decrease in activity against certain enzymes, highlighting the specific requirement for the linker's atoms in the binding pocket. nih.gov The thioether bond provides a defined angle and length between the benzoxazole and phenoxyethyl moieties, which is a critical parameter for aligning the key interaction points of the molecule with complementary residues on the target protein.
Influence of the Phenoxyethyl Group on Ligand-Target Binding
The phenoxyethyl group is a terminal fragment that significantly contributes to the ligand-target binding profile. This group can be divided into two components: the terminal phenyl ring and the ethyl linker. The phenyl ring provides a large, hydrophobic surface area that can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein.
The ethyl linker provides rotational flexibility and ensures that the terminal phenoxy ring is positioned at an optimal distance from the benzoxazole core to span the binding site effectively. Studies on N-phenethyl analogues of other bioactive compounds have demonstrated that a two-carbon (ethylene) linker is often optimal for binding affinity compared to shorter (methylene) or longer (propylene) chains. nih.gov This suggests that the ethyl spacer in the 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole scaffold is likely crucial for achieving the correct geometry for high-affinity binding. Research on related structures, such as (benzoxazole-2-yl)-2-phenoxyacetamide derivatives, further underscores the importance of a phenoxy group separated by a linker for achieving biological effects. researchgate.net
Modifications to the Phenoxy Ring and their Stereoelectronic Effects
Just as with the benzoxazole core, substitutions on the terminal phenoxy ring offer a powerful method to fine-tune the biological activity of the derivatives. The stereoelectronic properties of substituents on this ring can modulate binding affinity, selectivity, and pharmacokinetic properties. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) alters the electronic distribution of the phenyl ring, which can affect hydrogen bonding capabilities and other polar interactions with the target. nih.gov
For example, in a study of N-((phenyl)-phenethyl) analogues, a 4'-methoxy substituent increased binding affinity four-fold for certain receptors, while 3',4'-dichloro substitution decreased affinity, suggesting that hydrophilic groups were favored at that position. nih.gov The position of the substituent is also critical; studies have shown that substitution at the 4-position of a terminal phenyl ring can be optimal, while substitution at the 2- or 3-positions may lead to decreased binding affinity due to steric hindrance or suboptimal orientation. nih.gov The introduction of bulky groups could either enhance van der Waals interactions or cause steric clashes that prevent effective binding.
Table 2: Predicted Effects of Phenoxy Ring Modifications
| Position | Substituent | Predicted Stereoelectronic Effect | Potential Impact on Binding | Reference |
|---|---|---|---|---|
| 4' (para) | Methoxy (-OCH₃) | Electron-donating, potentially H-bond accepting | May increase binding affinity. | nih.gov |
| 4' (para) | Chloro (-Cl) | Electron-withdrawing, hydrophobic | Variable; can increase or decrease affinity depending on the pocket. | nih.gov |
| 3',4' (meta, para) | Dichloro (-Cl, -Cl) | Strongly electron-withdrawing | May decrease affinity due to unfavorable electronics or steric bulk. | nih.gov |
| 4' (para) | Methyl (-CH₃) | Weakly electron-donating, adds bulk | Can enhance hydrophobic interactions. | nih.gov |
In Silico SAR Modeling and Pharmacophore Development
Computational methods are invaluable tools for elucidating the SAR of benzoxazole derivatives and guiding the design of new compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking provide deep insights into the molecular features required for biological activity. researchgate.netnih.gov
Pharmacophore models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a ligand to bind to its target. d-nb.info For benzoxazole derivatives, pharmacophore models often highlight the benzoxazole nitrogen as a potential hydrogen bond acceptor and the aromatic rings as key hydrophobic features. nih.govnih.gov Such models can then be used as 3D queries to screen large compound libraries for new potential hits. d-nb.info
Molecular docking studies simulate the binding of a ligand into the active site of a target protein, predicting the preferred binding pose and estimating the binding affinity. researchgate.net For benzoxazole derivatives targeting enzymes like VEGFR-2, docking has revealed that the benzoxazole ring can occupy the hinge region of the ATP binding site, forming crucial hydrogen bonds, while other parts of the molecule, such as the phenoxy group, engage in hydrophobic interactions in adjacent pockets. nih.gov These in silico approaches allow for the rational design of new derivatives with improved potency and selectivity, reducing the need for extensive and costly synthesis and biological screening. nih.gov
Table 3: Summary of In Silico Modeling Applications for Benzoxazole Derivatives
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Identify essential features for activity; virtual screening. | Generated models show the importance of H-bond acceptors, donors, and hydrophobic/aromatic features for activity. | nih.govd-nb.info |
| 2D/3D-QSAR | Correlate structural descriptors with biological activity. | Helps to quantify the effects of steric and electronic properties of substituents on potency. | researchgate.net |
Molecular Mechanisms of Biological Activity
Investigation of Specific Enzyme Inhibition or Activation
The benzoxazole (B165842) core is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors. Its derivatives have been studied for their ability to modulate the activity of various key enzymes involved in pathological processes.
While a specific kinase interaction profile for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole is not documented, the benzoxazole class of compounds has been identified as a source of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. Benzoxazole derivatives have been shown to target key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, certain novel benzoxazole derivatives have demonstrated significant VEGFR-2 inhibitory activity, which is critical for blocking the formation of new blood vessels that supply tumors. tandfonline.commdpi.comnih.gov The mechanism often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. Molecular docking studies have helped to visualize these interactions, showing how the benzoxazole scaffold can fit into the hydrophobic pocket of the enzyme's active site. researchgate.net
One study on a series of novel benzoxazole derivatives identified a compound, designated 12l, as a particularly potent VEGFR-2 inhibitor with an IC₅₀ value in the nanomolar range. nih.gov This highlights the potential of the benzoxazole scaffold in designing targeted kinase inhibitors.
Table 1: VEGFR-2 Inhibitory Activity of Select Benzoxazole Derivatives
| Compound | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|
| Sorafenib (Reference) | 48.16 | nih.gov |
| Compound 12l | 97.38 | nih.gov |
| Compound 12i | 155.0 | nih.gov |
This table presents data for benzoxazole derivatives, not the specific subject compound of this article.
DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. They are validated targets for anticancer drugs. Research has shown that various 2-substituted benzoxazoles can act as inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). mdpi.comresearchgate.nettandfonline.combenthamdirect.com These compounds can interfere with the enzyme's ability to cleave and reseal the DNA backbone, leading to the accumulation of DNA strand breaks and ultimately triggering cell death in rapidly dividing cancer cells.
Studies on different series of 2,5-disubstituted benzoxazoles have identified compounds with potent inhibitory activity. For example, 2-(p-nitrobenzyl)benzoxazole was found to be a more potent Topo II inhibitor than the standard drug etoposide. tandfonline.comresearchgate.net The structure-activity relationship studies suggest that the benzoxazole ring is crucial for Topo II inhibition and that specific substitutions on the appended phenyl ring can significantly enhance potency. researchgate.nettandfonline.comresearchgate.net
Table 2: Topoisomerase Inhibitory Activity of Select Benzoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Camptothecin (Reference) | Topo I | >500 | tandfonline.com |
| 5-amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 | tandfonline.com |
| Etoposide (Reference) | Topo II | >100 | tandfonline.com |
| 2-(p-nitrobenzyl)benzoxazole | Topo II | 17.4 | tandfonline.comresearchgate.net |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | tandfonline.comresearchgate.net |
This table presents data for benzoxazole derivatives, not the specific subject compound of this article.
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. The benzoxazole scaffold has been successfully utilized to develop potent CETP inhibitors. nih.govnih.gov A series of 2-arylbenzoxazoles demonstrated that substitution on the benzoxazole moiety can significantly influence CETP inhibitory activity. nih.gov The mechanism of these inhibitors involves binding to the CETP molecule in a manner that obstructs the transfer of lipids between lipoproteins. youtube.com Optimization of this class of compounds led to the discovery of potent inhibitors with IC₅₀ values in the nanomolar range. nih.gov
Table 3: CETP Inhibitory Activity of a Potent 2-Arylbenzoxazole Derivative
| Compound Class | Most Potent Compound | CETP IC₅₀ (nM) | Reference |
|---|
This table presents data for a benzoxazole derivative, not the specific subject compound of this article.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nano-ntp.comnih.gov Several studies have identified 2-substituted benzoxazole derivatives as potent and selective COX-2 inhibitors. nano-ntp.comnih.govnih.govresearchgate.net This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. The mechanism involves the benzoxazole derivative fitting into the active site of the COX-2 enzyme, blocking substrate access and preventing the synthesis of inflammatory prostaglandins.
Table 4: COX-2 Inhibitory Activity of Select Benzoxazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Refecoxib (Reference) | 7.79 | |
| Compound VIIc | 6.40 | |
| Compound VIIb | 9.39 | |
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/ml) | nano-ntp.com |
This table presents data for benzoxazole derivatives, not the specific subject compound of this article.
Receptor Binding and Modulation at a Molecular Level
Beyond enzyme inhibition, benzoxazole-containing molecules are known to interact with various cellular receptors, modulating their function and downstream signaling pathways.
The androgen receptor (AR) is a crucial therapeutic target in prostate cancer. While traditional antiandrogens compete with native ligands at the androgen binding pocket, resistance often develops. To overcome this, alternative binding sites on the AR have been explored. One such site is the Binding Function 3 (BF3) pocket, a surface pocket distinct from the conventional ligand-binding domain. acs.orgnih.gov
While no data exists for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, highly relevant research has been conducted on its close structural analog, 2-((2-phenoxyethyl)thio)-1H-benzimidazole. acs.orgnih.govresearchgate.net This class of compounds was specifically designed to target the BF3 site. Binding to the BF3 pocket allosterically modulates the receptor's conformation, inhibiting its transcriptional activity. acs.org This alternative mechanism of action has shown efficacy in prostate cancer cell lines, including those resistant to conventional antiandrogens like enzalutamide. acs.orgnih.govmdpi.com The development of these BF3 inhibitors, based on a scaffold nearly identical to the subject of this article, underscores a significant potential mechanism of action. acs.org
Table 5: Antiandrogenic Potency of a Lead 2-((2-phenoxyethyl)thio)-1H-benzimidazole Derivative
| Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|
| LNCaP | PSA Expression | ~1-3 |
This table presents representative data for a close benzimidazole analog, not the specific subject compound of this article. Data is estimated from graphical representations in referenced literature. acs.orgnih.gov
Interaction with Nucleic Acids and Proteins (e.g., DNA gyrase inhibition)There are no available research findings on the interaction of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole with nucleic acids or its potential to inhibit proteins such as DNA gyrase. The benzoxazole structure is considered an isostere of natural nucleic bases, suggesting a potential for interaction with biopolymers, but specific inhibitory activities for this compound have not been documented.jocpr.comnih.govals-journal.com
Due to the lack of specific data for “2-[(2-phenoxyethyl)thio]-1,3-benzoxazole,” a data table of compound names mentioned in this response is not applicable.
Applications in Materials Science and Other Non Biological Fields
Development as Fluorescent Probes and Labels
The benzoxazole (B165842) ring system is a well-known fluorophore, and its derivatives are widely investigated as fluorescent materials. These compounds are noted for their high thermal stability and interesting photophysical characteristics, such as the potential for excited-state intramolecular proton transfer (ESIPT). The ESIPT process can lead to dual emission and large Stokes shifts, which are highly desirable properties for fluorescent probes and labels.
While direct studies on the fluorescence of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole are not extensively detailed in the literature, the general class of 2-substituted benzoxazoles exhibits significant potential. For instance, novel benzoxazole derivatives have been synthesized that show characteristic single absorption and dual emission profiles, a hallmark of the ESIPT mechanism nih.gov. The fluorescence properties are often sensitive to the polarity of the solvent, which can be exploited for sensing applications nih.gov.
Research into related benzothiazole-based probes, which share structural similarities, has led to the development of "turn-on" fluorescent sensors for detecting specific analytes like hydrogen peroxide in living cells nih.gov. These probes often utilize principles like aggregation-induced emission (AIE) combined with ESIPT nih.gov. The development of benzoxadiazole derivatives has also yielded new fluorophores with strong, solvent-dependent fluorescence emission in the blue-green region of the spectrum and significant Stokes' shifts attributed to intramolecular charge transfer (ICT) states frontiersin.orgresearchgate.net.
Table 1: Photophysical Properties of Selected Benzoxazole and Related Heterocyclic Derivatives
| Compound Class | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|
| 2-Substituted Benzoxazoles | Excited-State Intramolecular Proton Transfer (ESIPT), Dual Emission | Fluorescent probes, Molecular sensors | nih.gov |
| 2,1,3-Benzoxadiazole Derivatives | Intramolecular Charge Transfer (ICT), Large Stokes' Shift (~3779 cm⁻¹) | Fluorophores for imaging, Optical materials | frontiersin.orgresearchgate.net |
| Benzothiazole-based Probes | Aggregation-Induced Emission (AIE), "Turn-on" fluorescence | Bioimaging, Analyte detection (e.g., H₂O₂) | nih.gov |
| Benzothiazole-Spiropyran Hybrids | Ratiometric pH sensing, Large Stokes' shifts | pH monitoring in biological systems | nih.gov |
Potential in Organic Electronics and Optoelectronic Devices
Benzoxazole-based π-conjugated systems are emerging as promising candidates for use in organic electronics and optoelectronic devices. mdpi.com Their structural tunability and electronic stability make them suitable for creating materials with tailored properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com The incorporation of electron donor and acceptor groups into the benzoxazole structure can create "push-pull" architectures, which are beneficial for nonlinear optical (NLO) behavior and for tuning the energy levels of the material mdpi.com.
Theoretical studies on 1,3-benzoxazole derivatives have been conducted to understand their electronic properties and intrinsic chemical reactivity, providing insights for the design of novel structures for materials development. These studies suggest their potential use as active layers in solar cells or as active media for tunable lasers researchgate.net. The combination of benzoxazole-related units, like benzothiadiazole, with other aromatic systems in copolymers has been shown to produce materials with desirable properties for optoelectronic devices, including improved thermal stability and specific emission wavelengths (e.g., red emission) mdpi.com. The electronic properties of such copolymers can be fine-tuned by selecting appropriate donor and acceptor units, leading to low-bandgap polymers suitable for thin-film transistors and photovoltaic devices mdpi.com. Although the specific application of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole in this field is not well-documented, its core structure is representative of a class of compounds with significant potential in organic electronics.
Role as Ligands in Coordination Chemistry
The benzoxazole moiety, particularly when substituted with donor atoms like sulfur and nitrogen, can act as an effective ligand for coordinating with a wide range of metal ions. The compound 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole possesses at least two potential coordination sites: the nitrogen atom of the benzoxazole ring and the sulfur atom of the thioether linkage. This allows it to function as a bidentate or monodentate ligand.
The coordination chemistry of benzoxazole derivatives has been explored with various transition metals and lanthanides unm.educore.ac.uk. For example, a new ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, has been synthesized and complexed with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) nih.gov. X-ray crystallography of these complexes revealed that the ligand coordinates effectively with the metal ions nih.gov. Similarly, ligands derived from 2-mercaptobenzoxazole (B50546) have been used to synthesize complexes with Mn(II), Co(II), Cu(II), Zn(II), and Cd(II), forming stable coordination compounds researchgate.net.
The thioether group, as present in 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, is a known coordinating group for various metal ions. The combination of the soft sulfur donor with the harder nitrogen donor of the benzoxazole ring makes such ligands versatile for coordination chemistry, potentially leading to complexes with interesting geometries and electronic properties.
Table 2: Examples of Metal Complexes with Benzoxazole-Based Ligands
| Ligand | Metal Ion(s) | Resulting Complex Geometry/Features | Reference |
|---|---|---|---|
| 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | Cu(II), Co(II), Ni(II), Zn(II) | Good coplanarity after coordination; investigated for DNA binding. | nih.gov |
| 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Mn(II), Co(II), Cu(II), Zn(II), Cd(II) | Octahedral for Mn(II), Co(II), Cu(II); Tetrahedral for Zn(II), Cd(II). | researchgate.net |
| Benzoxazole ligands with P=O donor groups | Nd(III), Yb(III) | Bidentate coordination via P=O and N groups observed. | unm.edu |
| 4-Hydroxybenzoxazoles | Pd(II) | Different coordination modes observed depending on the specific ligand and Pd-salt used. | core.ac.uk |
Catalytic Applications
Metal complexes derived from benzoxazole-based ligands have shown promise in various catalytic applications. The ability of the benzoxazole scaffold to form stable complexes with transition metals is key to this potential. While the catalytic activity of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole itself has not been specifically reported, related structures have been successfully employed in catalysis.
For instance, palladium complexes of 4-hydroxybenzoxazole derivatives have been tested for their catalytic activity in Heck reactions core.ac.uk. Furthermore, cobalt(II/III) complexes incorporating benzoxazole and benzothiazole (B30560) ligands have been demonstrated to act as efficient heterogeneous photocatalysts for the degradation of organic dyes mdpi.com. These studies highlight that the coordination of a metal center to a benzoxazole ligand can create a catalytically active species.
The catalytic potential of such complexes often stems from the ability of the metal center to cycle between different oxidation states, a process that can be modulated by the electronic properties of the coordinating ligand. The presence of both nitrogen and sulfur donor atoms in ligands like 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole could provide a stable coordination environment for a catalytic metal center, suggesting that its metal complexes could be viable candidates for various catalytic transformations. Research has also been conducted on the catalytic properties of metal(II) complexes with imidazole for reactions like the oxidation of styrene, indicating a broader interest in the catalytic use of metal complexes with nitrogen-containing heterocycles mdpi.com.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. organic-chemistry.orgrsc.org For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, a primary synthetic route would likely involve the alkylation of 2-mercaptobenzoxazole (B50546) with a 2-phenoxyethyl halide. Future research could focus on optimizing this process using sustainable methodologies.
Eco-friendly approaches such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of green solvents like water or ionic liquids are gaining prominence in the synthesis of benzoxazole (B165842) derivatives. mdpi.comorgchemres.orgmdpi.com These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint. nih.govacs.org For instance, the use of a phase-transfer catalyst could enhance reaction rates and yields in a biphasic system, minimizing the need for volatile organic solvents.
Another avenue for exploration is the development of one-pot syntheses. A plausible one-pot reaction could involve the in-situ formation of 2-mercaptobenzoxazole from 2-aminophenol (B121084) and carbon disulfide, followed by direct alkylation with a 2-phenoxyethyl derivative without the isolation of the intermediate. rsc.org Such a process would improve atom economy and reduce waste.
| Synthetic Method | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. mdpi.com | Power level, temperature, reaction time, solvent choice. |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer, reduced reaction times. orgchemres.org | Frequency, power intensity, temperature. |
| Synthesis in Green Solvents | Reduced environmental impact, potential for catalyst recycling. mdpi.com | Solvent selection (e.g., water, ionic liquids), catalyst compatibility. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. rsc.org | Reaction sequence, compatibility of reagents and catalysts. |
Advanced Structural Modifications for Enhanced Specificity
The biological activity and material properties of benzoxazole derivatives are highly dependent on the nature and position of substituents on the benzoxazole ring and the side chains. najah.edu For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, future research should systematically explore structural modifications to tune its properties for specific applications.
Modifications could include:
Substitution on the Benzoxazole Ring: Introducing electron-donating or electron-withdrawing groups at the 5- and 6-positions of the benzoxazole ring can significantly influence the electronic properties and biological activity of the molecule. nih.gov
Alterations to the Phenoxy Group: Substitution on the phenyl ring of the phenoxyethyl moiety with various functional groups (e.g., halogens, alkyl, alkoxy groups) could modulate lipophilicity and target-binding interactions.
Modification of the Thioether Linker: The length and flexibility of the ethylthio linker could be altered to optimize the spatial orientation of the phenoxy group relative to the benzoxazole core.
These modifications would generate a library of analogues for structure-activity relationship (SAR) studies, which are crucial for identifying lead compounds with enhanced potency and selectivity. najah.edu
| Modification Site | Example Substituents | Potential Impact |
| Benzoxazole Ring (Position 5/6) | -Cl, -NO₂, -CH₃, -OCH₃ | Altered electronic properties, lipophilicity, and biological target interactions. nih.gov |
| Phenoxy Ring | -F, -Cl, -Br, -CH₃, -CF₃ | Modified binding affinity and pharmacokinetic properties. |
| Thioether Linker | -(CH₂)n- (n=1, 3, 4) | Changes in flexibility and spatial orientation. |
Deeper Mechanistic Investigations at the Molecular Level
A thorough understanding of the reaction mechanisms is fundamental for optimizing synthetic routes and predicting the formation of byproducts. For the synthesis of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, detailed mechanistic studies of the nucleophilic substitution reaction between 2-mercaptobenzoxazole and a 2-phenoxyethyl halide would be insightful.
Future research could employ kinetic studies to determine the reaction order and the effect of various catalysts. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to elucidate the transition state structures and activation energies involved in the reaction pathway. researchgate.net Understanding the mechanism of formation is a key aspect of chemical synthesis. researchgate.netnih.gov
Furthermore, if this compound shows biological activity, investigating its mechanism of action at a molecular level will be paramount. This could involve identifying its protein targets and characterizing the binding interactions through techniques like X-ray crystallography or cryo-electron microscopy.
Integration with Advanced Computational Design Principles
Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental work. nih.gov For 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, computational methods can be employed in several ways:
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound and its analogues, guiding the design of more potent inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of new compounds. najah.edu
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles.
The integration of these computational approaches will facilitate a more targeted and efficient discovery process.
Discovery of Novel Non-Medicinal Applications
While much of the research on benzoxazoles is focused on their medicinal applications, these compounds also possess properties that make them suitable for various material science applications. researchgate.net Future research should explore the non-medicinal potential of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole.
Potential non-medicinal applications include:
Corrosion Inhibitors: The nitrogen and sulfur atoms in the molecule can coordinate with metal surfaces, potentially forming a protective layer that inhibits corrosion.
Luminescent Materials: Benzoxazole derivatives can exhibit fluorescence and phosphorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.org
Ligands in Coordination Chemistry: The heteroatoms in the benzoxazole ring and the thioether linkage can act as coordination sites for metal ions, leading to the formation of novel coordination polymers with interesting catalytic or material properties. rsc.org
Development of Robust Analytical Methods for Research Quantitation
To support all facets of research on 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole, from synthesis to application, the development of robust and validated analytical methods for its quantification is essential.
Future work in this area should focus on:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection would be the method of choice for the separation, identification, and quantification of the compound in various matrices. jbarbiomed.commdpi.com The development would involve optimizing the stationary phase, mobile phase composition, and detector settings.
Spectroscopic Methods: While less common for quantification, NMR and IR spectroscopy are indispensable for structural confirmation. jbarbiomed.com Quantitative NMR (qNMR) could also be explored as a primary method for determining purity.
Advanced Mass Spectrometry Techniques: Techniques like UHPLC-High-Resolution Mass Spectrometry (HRMS) can provide high sensitivity and selectivity for detecting and quantifying trace levels of the compound and its potential metabolites or degradation products. nih.gov
A summary of potential analytical methods is provided in the table below.
| Analytical Technique | Primary Use | Key Development Aspects |
| HPLC-UV/MS | Quantification and purity assessment. jbarbiomed.commdpi.com | Column selection, mobile phase optimization, detector wavelength/MS parameters. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. jbarbiomed.com | Solvent selection, acquisition parameters. |
| FT-IR Spectroscopy | Functional group identification. jbarbiomed.com | Sample preparation (e.g., KBr pellet, thin film). |
| UHPLC-HRMS | Trace analysis, metabolite identification. nih.gov | Ionization source optimization, mass accuracy. |
Q & A
Q. What are the common synthetic routes for 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole?
The synthesis typically involves coupling a thiol-containing benzoxazole precursor with a phenoxyethyl halide. For example, describes analogous reactions where benzimidazole derivatives are functionalized via nucleophilic substitution or click chemistry. Key steps include:
- Reacting 2-mercaptobenzoxazole with 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
- Purification via column chromatography using gradients of dichloromethane/hexane or ethyl acetate/hexane. Validation of structure and purity is achieved through melting point analysis, IR (C-S stretch at ~600–700 cm⁻¹), and NMR (aromatic protons at δ 6.5–8.5 ppm, phenoxyethyl protons at δ 3.5–4.5 ppm) .
Q. How is the purity and structural integrity of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole validated experimentally?
Methodological validation includes:
- Elemental analysis : Comparing calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.4% indicate high purity) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigning aromatic and aliphatic proton environments (e.g., benzoxazole C2-thioether linkage at ~δ 165 ppm in ¹³C NMR) .
- IR : Confirming S-C and C-O-C bonds.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the thiol group .
- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of 2-phenoxyethyl bromide to 2-mercaptobenzoxazole minimizes unreacted starting material .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) can arise from conformational flexibility or impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., using SHELXL for refinement, as in and ) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. How can the molecular conformation of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use slow evaporation in ethanol/water mixtures to obtain suitable crystals .
- Data collection : MoKα radiation (λ = 0.71073 Å) at 293 K, with SHELXTL for structure solution .
- Refinement : Analyze dihedral angles (e.g., benzoxazole-phenoxyethyl torsion angle ~6–7°) and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) .
Q. What safety protocols are critical when handling 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole?
Based on safety data for structurally similar compounds ():
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : Immediate rinsing with water for eye/skin contact; seek medical attention if irritation persists .
Q. How can computational docking studies predict the biological activity of 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole?
- Target selection : Identify enzymes/receptors with known benzoxazole interactions (e.g., antimicrobial targets like DNA gyrase) .
- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Validation : Compare docking poses (e.g., π-π stacking with active-site residues) with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
